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Compound of Interest

Compound Name: 4-Propoxycinnamic Acid

Cat. No.: B3416252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-propoxycinnamic acid. Due to the limited availability of a complete, publicly accessible

dataset for 4-propoxycinnamic acid, this document presents a combination of predicted data,

data from closely related analogs—4-methoxycinnamic acid and 4-ethoxycinnamic acid—and

detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in

the synthesis, identification, and analysis of this compound.

Introduction to 4-Propoxycinnamic Acid
4-Propoxycinnamic acid is an aromatic carboxylic acid derivative. Like other cinnamic acid

derivatives, it is of interest in various fields, including medicinal chemistry and materials

science, due to its potential biological activities and its utility as a synthetic intermediate.

Spectroscopic analysis is fundamental to confirming the structure and purity of synthesized 4-
propoxycinnamic acid.

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 4-
propoxycinnamic acid and its close analogs. The data for the analogs serve as a valuable

reference for interpreting the spectra of 4-propoxycinnamic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm

4-Propoxycinnamic Acid

(Predicted)
CDCl₃

~7.6 (d, 1H, J≈16 Hz, Ar-CH=),

~7.4 (d, 2H, J≈8.5 Hz, Ar-H),

~6.9 (d, 2H, J≈8.5 Hz, Ar-H),

~6.3 (d, 1H, J≈16 Hz, =CH-

COOH), ~3.9 (t, 2H, J≈6.5 Hz,

O-CH₂), ~1.8 (sext, 2H, J≈7.0

Hz, CH₂-CH₃), ~1.0 (t, 3H,

J≈7.5 Hz, CH₃)

4-Methoxycinnamic Acid DMSO-d₆

12.0 (s, 1H, COOH), 7.65 (d,

1H, J=16.0 Hz), 7.58 (d, 2H),

6.98 (d, 2H), 6.41 (d, 1H,

J=16.0 Hz), 3.81 (s, 3H, OCH₃)

4-Ethoxycinnamic Acid CDCl₃

10.5 (br s, 1H, COOH), 7.68

(d, 1H, J=16.0 Hz), 7.46 (d,

2H, J=8.8 Hz), 6.88 (d, 2H,

J=8.8 Hz), 6.27 (d, 1H, J=16.0

Hz), 4.06 (q, 2H, J=7.0 Hz,

OCH₂), 1.43 (t, 3H, J=7.0 Hz,

CH₃)

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) in ppm

4-Propoxycinnamic Acid

(Predicted)
CDCl₃

~172 (C=O), ~161 (Ar-C-O),

~145 (Ar-CH=), ~130 (Ar-C),

~127 (Ar-CH), ~115 (Ar-CH),

~115 (=CH-COOH), ~70 (O-

CH₂), ~22 (CH₂), ~10 (CH₃)

4-Methoxycinnamic Acid DMSO-d₆
167.8, 160.9, 143.7, 129.9,

126.8, 116.5, 114.3, 55.2

4-Ethoxycinnamic Acid CDCl₃
172.4, 160.7, 144.9, 129.8,

126.5, 115.3, 114.8, 63.6, 14.7

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode

Expected

Wavenumber (cm⁻¹)

for 4-

Propoxycinnamic

Acid

Observed

Wavenumber (cm⁻¹)

for Cinnamic Acid

O-H (Carboxylic Acid) Stretching 3300-2500 (broad) ~3400-2300 (broad)

C-H (Aromatic) Stretching 3100-3000 ~3100-3000

C-H (Aliphatic) Stretching 3000-2850 -

C=O (Carboxylic Acid) Stretching ~1700-1680 ~1680

C=C (Alkene) Stretching ~1640-1620 ~1630

C=C (Aromatic) Stretching ~1600, ~1500 ~1580, ~1500

C-O (Ether) Stretching
~1250 (asymmetric),

~1050 (symmetric)
-

Mass Spectrometry (MS)
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Table 4: Expected Mass Spectrometry Fragmentation

Ion m/z (Expected) Description

[M]⁺ 206 Molecular Ion

[M - OCH₂CH₂CH₃]⁺ 147 Loss of propoxy radical

[M - COOH]⁺ 161 Loss of carboxyl radical

[M - C₃H₇O - CO]⁺ 119 Subsequent loss of CO

[C₇H₇O]⁺ 107 Tropylium-like ion

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 4-
propoxycinnamic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-propoxycinnamic acid in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -1 to 13 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.
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¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

Acquire a larger number of scans (typically 256 or more) due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4-propoxycinnamic acid sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion, or coupled with a separation technique like Gas Chromatography

(GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like 4-
propoxycinnamic acid, LC-MS is generally preferred.

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition (LC-MS):

Chromatography:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small

amount of formic acid or acetic acid to improve peak shape and ionization.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often

effective for carboxylic acids ([M-H]⁻).

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected

molecular ion and fragments (e.g., m/z 50-500).

Collision-Induced Dissociation (CID) can be used to obtain fragmentation patterns

(MS/MS) for structural confirmation.

Workflow and Pathway Diagrams
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The following diagrams illustrate the logical flow of spectroscopic analysis and a hypothetical

signaling pathway for educational purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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